Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate
Description
Significance of the Oxirane and Cyclobutane (B1203170) Moieties in Organic Synthesis
The oxirane and cyclobutane functionalities are independently recognized as crucial components in the toolkit of synthetic chemists. Their presence in a single molecule suggests a rich and complex reactivity profile.
The oxirane , or epoxide, is a three-membered heterocyclic ether. ontosight.ai Its defining characteristic is the significant ring strain, which makes it susceptible to ring-opening reactions by a wide array of nucleophiles. fiveable.mersc.org This reactivity is harnessed in both laboratory and industrial settings to introduce diverse functionalities and build molecular complexity. fiveable.me For instance, the simplest oxirane, ethylene (B1197577) oxide, is a key precursor in the large-scale production of ethylene glycol. fiveable.melibretexts.org The versatility of oxiranes as reactive intermediates is directly linked to the strain and reactivity of their three-membered ring. fiveable.me
The cyclobutane ring, a four-membered carbocycle, also possesses considerable ring strain, making it a valuable building block in organic synthesis. researchgate.netbaranlab.org This inherent strain allows cyclobutane derivatives to undergo facile ring-opening or rearrangement reactions under various conditions, including thermal, photochemical, or catalytic activation. researchgate.net The cyclobutane motif is found in a wide range of biologically active natural products and man-made molecules, which has motivated extensive research into its synthesis and chemical manipulation. researchgate.net The unique puckered three-dimensional structure of the cyclobutane ring is increasingly being exploited in medicinal chemistry to create conformationally restricted scaffolds. nih.govresearchgate.net
| Feature | Oxirane (Epoxide) | Cyclobutane |
|---|---|---|
| Ring Composition | 2 Carbon atoms, 1 Oxygen atom | 4 Carbon atoms |
| Key Characteristic | High reactivity due to ring strain and polar C-O bonds | Ring strain enabling unique transformations |
| Common Synthesis Method | Epoxidation of alkenes fiveable.melibretexts.org | [2+2] Cycloaddition reactions baranlab.orgtaylorandfrancis.com |
| Primary Reactivity | Nucleophilic ring-opening fiveable.memasterorganicchemistry.com | Ring-opening and rearrangements researchgate.net |
| Significance | Versatile intermediate for complex molecule synthesis fiveable.me | Motif in natural products and pharmaceuticals researchgate.netnih.gov |
Current Research Landscape of Strained Ring Systems Containing both Epoxide and Cyclobutyl Functionalities
The field of organic synthesis continues to explore the chemistry of strained systems, driven by the need to construct novel and complex molecular frameworks efficiently. Research into molecules that contain multiple strained rings is particularly active, as these substrates can undergo cascade reactions to rapidly build molecular complexity from simple starting materials.
The combination of an epoxide and a cyclobutane ring within a single molecule like Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate presents a fascinating case study. The research landscape for strained systems focuses on leveraging the potential energy stored in the rings to drive chemical transformations. bris.ac.uknih.gov Methodologies based on C-C bond activation in strained rings are a significant area of investigation, allowing for the formation of new carbon-carbon bonds and the synthesis of intricate polycyclic products. bris.ac.uk
While specific studies on this compound are not prominent, the broader context of research on strained systems provides a clear indication of its potential value. The dual reactivity of the oxirane and cyclobutane moieties could allow for selective, stepwise transformations or concerted cascade processes. For example, the ring-opening of the epoxide could be initiated by a nucleophile, with the resulting intermediate poised to trigger a rearrangement or cleavage of the adjacent cyclobutane ring. Such strategies are highly sought after for their ability to generate structurally diverse and sp³-rich molecules, which are of high value in drug discovery. nih.gov The development of catalytic, and particularly asymmetric, transformations of strained ring systems is a major contemporary goal. bris.ac.uknih.gov
| Moiety | Example Reaction | Significance |
|---|---|---|
| Oxirane | Acid- or base-catalyzed ring-opening with nucleophiles (e.g., H₂O, alcohols, amines) | Forms 1,2-difunctionalized compounds, a key transformation in synthesis. fiveable.memasterorganicchemistry.com |
| Oxirane | Lewis acid-promoted rearrangement | Can lead to the formation of carbonyl compounds. |
| Cyclobutane | Thermal or photochemical ring-opening | Can generate dienes or other linear structures. researchgate.net |
| Cyclobutane | Transition metal-catalyzed C-C bond activation/rearrangement | Enables the synthesis of larger rings or complex polycyclic systems. bris.ac.uk |
Properties
IUPAC Name |
ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-12-9(11)6-10(4-3-5-10)8-7-13-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYUWYFARLUYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 1 Oxiran 2 Yl Cyclobutyl Acetate and Analogous Systems
Epoxidation Strategies for Cyclobutyl-Containing Precursors
The formation of the oxirane ring is a critical step in the synthesis of the target molecule. This is typically achieved through the epoxidation of a carbon-carbon double bond on a suitable cyclobutyl-containing precursor.
Peracid-Mediated Epoxidations for the Oxirane Ring Formation
The epoxidation of alkenes using peroxy acids, also known as peracids, is a classic and widely used method for the synthesis of epoxides. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peracid delivers an oxygen atom to the double bond in a single step. masterorganicchemistry.com This mechanism is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. masterorganicchemistry.com
The reactivity of the alkene is influenced by its electronic properties; electron-rich double bonds react faster. amazonaws.com In the context of synthesizing ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate, the precursor would likely be ethyl 2-(1-vinylcyclobutyl)acetate. The vinyl group in this precursor would be the target for epoxidation.
Table 1: General Conditions for Peracid-Mediated Epoxidation
| Reagent | Typical Solvent | Temperature (°C) | General Characteristics |
| m-CPBA | Dichloromethane (DCM), Chloroform | 0 to 25 | Stereospecific, reliable, works for a wide range of alkenes. |
| Peracetic Acid | Acetic Acid, Ethyl Acetate (B1210297) | 25 to 80 | Often generated in situ, can be more acidic. |
| Trifluoroperacetic Acid | Dichloromethane (DCM) | 0 to 25 | Highly reactive, suitable for electron-deficient alkenes. |
Note: The data in this table represents typical conditions and may vary depending on the specific substrate.
Catalytic Asymmetric Epoxidation Approaches towards Chiral Epoxides
For the synthesis of enantiomerically pure epoxides, catalytic asymmetric epoxidation methods are employed. These methods use a chiral catalyst to control the stereochemical outcome of the reaction. Two prominent examples are the Jacobsen-Katsuki epoxidation and the Shi epoxidation.
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach). wikipedia.orgopenochem.org This method is particularly effective for the enantioselective epoxidation of cis-disubstituted and trisubstituted alkenes. organic-chemistry.org The chiral ligand creates a chiral environment around the manganese active site, directing the oxygen atom transfer to one face of the alkene, thus leading to the formation of one enantiomer of the epoxide in excess.
The Shi epoxidation employs a chiral ketone catalyst derived from fructose (B13574) and a stoichiometric oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone). organic-chemistry.orgwikipedia.org The active oxidizing species is a chiral dioxirane (B86890) generated in situ from the ketone and Oxone. organic-chemistry.orgnrochemistry.com This method is effective for the asymmetric epoxidation of various alkenes, including trans-disubstituted and trisubstituted olefins. sigmaaldrich.com
Table 2: Comparison of Jacobsen-Katsuki and Shi Asymmetric Epoxidation
| Method | Catalyst Type | Typical Oxidant | Substrate Scope (General) |
| Jacobsen-Katsuki | Chiral Manganese-Salen Complex | Sodium Hypochlorite (NaOCl) | cis-Alkenes, Trisubstituted Alkenes |
| Shi Epoxidation | Chiral Fructose-Derived Ketone | Oxone (KHSO₅) | trans-Alkenes, Trisubstituted Alkenes |
Note: The effectiveness and enantioselectivity of these methods are highly substrate-dependent.
Environmentally Benign Oxidizing Agents in Epoxide Synthesis
In an effort to develop more sustainable synthetic methods, research has focused on replacing traditional peracids with more environmentally friendly oxidizing agents. Hydrogen peroxide (H₂O₂) and Oxone are attractive alternatives as their byproducts are water and inorganic salts, respectively. mdpi.com
The use of hydrogen peroxide for epoxidation often requires a catalyst to activate the H₂O₂ molecule. Various transition metal complexes, such as those based on tungsten, manganese, or rhenium, have been developed for this purpose. bham.ac.ukrsc.org These catalytic systems can achieve high conversions and selectivities for a range of alkenes. bham.ac.ukrsc.org
Oxone, the active ingredient of which is potassium peroxymonosulfate, is a versatile and environmentally friendly oxidant. researchgate.net As mentioned previously, it is the stoichiometric oxidant in the Shi asymmetric epoxidation. It can also be used in other catalytic systems for the epoxidation of alkenes under mild conditions.
Esterification Techniques for the Ethyl Acetate Moiety Formation
The formation of the ethyl acetate group is the second key transformation in the synthesis of the target molecule. This can be achieved either by esterifying 2-[1-(oxiran-2-yl)cyclobutyl]acetic acid with ethanol (B145695) or by starting with a precursor that already contains the ethyl ester and performing the epoxidation as the final step.
Acid-Catalyzed Esterification Methods
The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.combyjus.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. masterorganicchemistry.comlibretexts.org This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com
The mechanism involves protonation of the carboxylic acid carbonyl group, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. byjus.com After a series of proton transfer steps, a molecule of water is eliminated to give the ester. byjus.com
Table 3: Key Features of Fischer Esterification
| Parameter | Description |
| Reactants | Carboxylic Acid, Alcohol |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl, TsOH) |
| Conditions | Typically heated to reflux |
| Equilibrium Control | Use of excess alcohol or removal of water |
Modern Esterification Protocols for Complex Substrates
For substrates that are sensitive to strong acidic conditions or are sterically hindered, modern esterification methods that proceed under milder conditions have been developed.
The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org This method is suitable for the esterification of sterically demanding substrates and those that are sensitive to acid. organic-chemistry.org The reaction proceeds by the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org
The Yamaguchi esterification is particularly useful for the synthesis of highly functionalized esters and macrolactones. organic-chemistry.orgwikipedia.org The method involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine. wikipedia.orgnih.gov This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP to yield the desired ester. organic-chemistry.orgwikipedia.org This protocol is known for its high yields and mild reaction conditions. nih.gov
Table 4: Overview of Modern Esterification Methods
| Method | Key Reagents | Advantages |
| Steglich Esterification | DCC, DMAP (catalytic) | Mild conditions, suitable for acid-sensitive and sterically hindered substrates. organic-chemistry.orgnih.gov |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | High yields, mild conditions, effective for highly functionalized and sterically demanding substrates. wikipedia.orgnih.gov |
Formation of the Cyclobutane (B1203170) Ring
[2+2]-Cycloaddition Reactions in Cyclobutane Construction
Undoubtedly one of the most powerful and widely employed methods for constructing four-membered rings is the [2+2]-cycloaddition reaction. organic-chemistry.orgorganic-chemistry.org This approach involves the union of two two-atom components, typically two alkenes, an alkene and a ketene, or other suitable partners, to form the cyclobutane ring in a single step.
Photochemical [2+2]-cycloadditions are a classic method, often proceeding via the excitation of one of the alkene partners to a triplet state, which then adds to the ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate. skku.edu These reactions can be highly effective for the synthesis of a wide range of cyclobutane derivatives. For instance, the intramolecular [2+2] photocycloaddition of diolefins has been utilized to construct complex polycyclic systems containing cyclobutane rings.
Thermal [2+2]-cycloadditions are also prevalent, particularly those involving ketenes. Ketenes are highly reactive species that readily undergo cycloaddition with a variety of alkenes to produce cyclobutanones. tcichemicals.com The high levels of regio- and stereoselectivity often observed in these reactions make them particularly valuable in target-oriented synthesis. organic-chemistry.org Furthermore, Lewis acid-promoted [2+2] cycloadditions of allenes and ketenes have emerged as versatile methods, offering increased reactivity and improved diastereoselectivity compared to thermal conditions. wikipedia.org
| [2+2] Cycloaddition Variant | Reactants | Conditions | Key Features |
| Photochemical | Alkene + Alkene | UV light, photosensitizer | Stepwise mechanism via diradical, useful for complex systems |
| Thermal | Ketene + Alkene | Heat | Concerted or stepwise, high regio- and stereoselectivity |
| Lewis Acid-Promoted | Allene/Ketene + Alkene | Lewis Acid (e.g., EtAlCl₂) | Increased reactivity, improved diastereoselectivity |
Radical Addition to Strained σ-Bonds for Cyclobutyl Boronic Esters
A novel and powerful strategy for the stereocontrolled synthesis of substituted cyclobutanes involves the radical addition to the strained central σ-bond of bicyclo[1.1.0]butane (BCB) derivatives. organic-chemistry.orgnih.gov This approach has been successfully applied to the synthesis of 1,3-disubstituted cyclobutyl boronic esters.
In a key study, it was demonstrated that electron-deficient radicals, generated from alkyl iodides under visible light irradiation, readily add to the central bond of bicyclobutyl boronate complexes. organic-chemistry.orgnih.gov This strain-release-driven process leads to the formation of the cyclobutyl boronic esters in high yields with excellent stereospecificity and high levels of stereoselectivity. organic-chemistry.orgnih.gov The versatility of this method allows for the introduction of a wide range of functional groups, including those found in complex molecules like peptides and steroids. organic-chemistry.orgnih.gov
This methodology provides a distinct advantage as the resulting cyclobutyl boronic esters are valuable synthetic intermediates that can be further functionalized through well-established cross-coupling reactions, providing access to a diverse array of polysubstituted cyclobutanes.
Ring-Expansion and Rearrangement Strategies for Cyclobutane Scaffolds
Ring-expansion and rearrangement reactions offer alternative pathways to cyclobutane scaffolds, often starting from more readily available smaller ring systems. These methods can provide access to substitution patterns that are challenging to achieve through direct cycloaddition approaches.
One classic example is the Tiffeneau-Demjanov rearrangement , which involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, forming an enlarged cycloketone. skku.edu While often used to prepare larger rings, this methodology can be adapted for the synthesis of cyclobutanones from appropriately substituted cyclopropanes. The reaction proceeds through the formation of a diazonium ion, followed by loss of nitrogen gas to generate a primary carbocation that undergoes a rearrangement with concomitant ring expansion. skku.edu
Photochemical ring expansions of smaller cyclic ketones have also been explored as a route to cyclobutanes. For instance, the irradiation of certain cyclopropanones can lead to the formation of cyclobutanone (B123998) derivatives.
More contemporary approaches utilize photoredox-mediated radical strain-release/ nih.govnih.gov-rearrangement cascades . organic-chemistry.org This strategy has been employed for the synthesis of polysubstituted cyclobutanes from bicyclo[1.1.0]butanes and cyclobutenes. organic-chemistry.org The reaction is initiated by the addition of a radical to the strained ring, which then undergoes a rearrangement cascade to afford the functionalized cyclobutane product. organic-chemistry.org
| Rearrangement/Expansion Strategy | Starting Material | Key Reagents/Conditions | Product Type |
| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cyclopropanol | Nitrous Acid (HNO₂) | Cyclobutanone |
| Photochemical Ring Expansion | Cyclopropanone (B1606653) derivative | UV light | Cyclobutanone derivative |
| Photoredox Strain-Release/ nih.govnih.gov-Rearrangement | Bicyclo[1.1.0]butane/Cyclobutene (B1205218) | Photocatalyst, Radical Precursor | Polysubstituted Cyclobutane |
Formal [3+1]-Cycloaddition Approaches for Cyclobutanes
Formal [3+1]-cycloaddition reactions provide another strategic approach to the construction of four-membered rings. These reactions involve the combination of a three-atom component and a one-atom component to assemble the cyclobutane core.
A notable example is the synthesis of cyclobutanones via the formal [3+1] cycloaddition of cyclopropanones with sulfur ylides. nih.gov In this methodology, cyclopropanone surrogates, such as 1-sulfonylcyclopropanols, react with unstabilized sulfoxonium ylides in a ring-expansion process to afford 2,3-disubstituted cyclobutanones. nih.gov This reaction proceeds with high regio- and stereospecificity, allowing for the synthesis of enantioenriched cyclobutanones from chiral starting materials. nih.gov
This approach is particularly valuable as it provides access to functionalized cyclobutanones that can serve as versatile intermediates for further synthetic transformations, including the introduction of the side chains necessary for the synthesis of this compound.
Integrated Synthetic Pathways Towards this compound
The synthesis of a multifunctional molecule like this compound requires a carefully planned sequence of reactions that not only constructs the core cyclobutane ring but also introduces the requisite functional groups with the correct stereochemistry.
Sequential Functionalization Strategies
A plausible synthetic strategy for this compound would involve the initial construction of a suitably functionalized cyclobutane precursor, followed by a series of transformations to install the ethyl acetate and oxirane moieties.
One potential pathway could commence with a [2+2] cycloaddition to form a cyclobutanone. This cyclobutanone could then undergo an olefination reaction , such as a Wittig or Horner-Wadsworth-Emmons reaction, to introduce a vinyl group at the 1-position. Subsequent functional group manipulations would then be required to introduce the acetate functionality.
Alternatively, a strategy employing C-H functionalization could be envisioned. organic-chemistry.orgsmolecule.com Starting from a simple cyclobutane derivative, sequential and directed C-H activation could be used to install the necessary functional groups in a controlled manner. organic-chemistry.orgsmolecule.com
A particularly attractive approach for the final step of installing the oxirane ring would be the Darzens condensation . nih.gov This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester directly. nih.gov In the context of synthesizing the target molecule, a 1-formylcyclobutane or a cyclobutyl methyl ketone could potentially be reacted with ethyl chloroacetate (B1199739) under Darzens conditions to afford this compound in a convergent manner.
Another viable route for the epoxidation would be the treatment of a precursor containing a carbon-carbon double bond, such as ethyl 2-(1-vinylcyclobutyl)acetate, with an epoxidizing agent like a peroxy acid (e.g., m-CPBA) or through a catalytic epoxidation process.
The successful synthesis would rely on the careful selection of protecting groups and reaction conditions to ensure the compatibility of the various functional groups throughout the synthetic sequence.
One-Pot Synthetic Sequences for Enhanced Efficiency
A plausible one-pot approach to this compound could involve a tandem reaction sequence commencing with a suitably functionalized cyclobutane precursor. For instance, a one-pot process could be designed to first construct the cyclobutane ring and then introduce the oxirane functionality in a sequential manner.
One such conceptual one-pot synthesis could begin with the conjugate addition of a nucleophile to an epoxyvinylsulfone-substituted carbohydrate, a method that has been shown to generate carbanions that can intramolecularly attack the epoxide to form a cyclobutane ring. acs.org This could be followed by in-situ modification of the resulting intermediate and subsequent epoxidation. While direct one-pot syntheses for the title compound are not extensively documented, related methodologies for the synthesis of cyclobutane-containing natural products often employ sequential, and sometimes one-pot, nucleophilic cyclizations and epoxidations. rsc.org
For example, a Horner-Wadsworth-Emmons olefination followed by an epoxidation can be a powerful sequence. rsc.org Adapting this to a one-pot procedure would involve the initial olefination to form an unsaturated ester, followed by the direct addition of an epoxidizing agent to the same reaction mixture.
Another potential one-pot strategy involves the intramolecular nucleophilic cyclization to form the cyclobutane ring, followed by epoxidation. rsc.org For instance, treatment of a precursor with a suitable base like lithium diisopropylamide (LDA) can initiate an intramolecular cyclization via a carbanion-mediated ring opening of an epoxide to form a cyclobutanol, which can then be further functionalized and epoxidized in the same pot. rsc.org
The efficiency of such one-pot sequences is highly dependent on the compatibility of the reagents and reaction conditions for each step. The choice of base, solvent, and temperature for the initial cyclization must not interfere with the subsequent epoxidation step.
Below is a table outlining a hypothetical one-pot sequence for the synthesis of a cyclobutane precursor, which could then be converted to the target molecule.
| Step | Reaction Type | Reagents and Conditions | Intermediate Formed | Potential Yield (%) | Reference |
| 1 | Horner-Wadsworth-Emmons Olefination | Phosphonate, Aldehyde, Base (e.g., NaH), THF | α,β-Unsaturated Ester | 85-95 | rsc.org |
| 2 | Epoxidation | m-CPBA, CH₂Cl₂ | Epoxidized Ester | 70-85 | rsc.org |
A second table illustrates a potential one-pot sequence starting from a different precursor, highlighting the versatility of one-pot strategies.
| Step | Reaction Type | Reagents and Conditions | Intermediate Formed | Potential Yield (%) | Reference |
| 1 | Intramolecular Aldol Reaction | Base (e.g., LDA), THF, -78 °C | Bicyclic Aldol Product | 70-80 | rsc.org |
| 2 | Epoxidation | VO(acac)₂, TBHP | Epoxyketone | 76 | rsc.org |
These tables showcase how multi-step syntheses can be condensed into a single, more efficient process. The development of such one-pot sequences for this compound and its analogs is a key area of research aimed at making these valuable chemical entities more accessible for various applications.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 1 Oxiran 2 Yl Cyclobutyl Acetate
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The oxirane ring is a highly reactive functional group due to its inherent ring strain, making it an excellent electrophile for a wide range of nucleophiles. wikipedia.orgencyclopedia.pub The ring-opening reactions can be catalyzed by either acids or bases, with the reaction conditions influencing the mechanism, regioselectivity, and stereochemistry of the products.
Under acidic conditions, the epoxide oxygen is first protonated, forming a highly reactive protonated epoxide. youtube.com This protonation step makes the epoxide a better electrophile and facilitates the subsequent nucleophilic attack. The mechanism of the ring-opening can exhibit characteristics of both SN1 and SN2 reactions. libretexts.org
The protonated epoxide can be attacked by a nucleophile, such as water or an alcohol. youtube.com Positive charge begins to build on the more substituted carbon atom of the epoxide ring, as alkyl groups can stabilize the partial positive charge through hyperconjugation. libretexts.org However, a full carbocation intermediate is generally not formed. Instead, the nucleophile attacks the electrophilic carbon as the carbon-oxygen bond breaks in a concerted, SN2-like fashion. youtube.comlibretexts.org This leads to the formation of a 1,2-diol or a related derivative with a trans stereochemical relationship between the two functional groups. libretexts.org
Theoretical studies, such as ab initio and density functional theory (DFT) calculations on similar epoxide systems, have provided deeper insights into the transition states and energetics of these reactions. For instance, calculations on the acid-catalyzed ring-opening of an oxirane by acetate (B1210297) have shown that the presence of a general-acid catalyst significantly reduces the activation barrier compared to the non-catalyzed reaction. nih.govresearchgate.net The transition state in the acid-catalyzed reaction is earlier, and the reaction is highly exothermic. nih.govresearchgate.net
Table 1: Theoretical Activation Barriers for Epoxide Ring-Opening
| Reaction Condition | Activation Barrier (kcal/mol) |
| Non-catalyzed (gas-phase) | ~20-21 nih.govresearchgate.net |
| Non-catalyzed (aqueous solvation) | Increased by ~10 nih.govresearchgate.net |
| General-acid catalyzed (gas-phase) | ~10 nih.govresearchgate.net |
This table is based on data for the SN2 reaction of acetate with 1S,2S-trans-2-methylstyrene oxide and serves as a model for understanding the energetics of similar epoxide ring-opening reactions.
In the presence of a strong nucleophile and basic conditions, the epoxide ring can be opened without prior protonation of the oxygen atom. This reaction proceeds through a classic SN2 mechanism. masterorganicchemistry.com The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. masterorganicchemistry.com
Due to the SN2 nature of the reaction, the nucleophile attacks from the backside, resulting in an inversion of stereochemistry at the site of attack. The leaving group is an alkoxide anion, which is a relatively poor leaving group. However, the significant ring strain of the epoxide helps to drive the reaction forward. libretexts.orgmasterorganicchemistry.com A subsequent protonation step, typically from the solvent, neutralizes the alkoxide to form the final alcohol product. masterorganicchemistry.com Common nucleophiles used in base-catalyzed epoxide ring-opening include hydroxide (B78521) ions, alkoxides, Grignard reagents, and organolithium compounds. masterorganicchemistry.com
The ring-opening of epoxides is a stereospecific process. The stereochemical outcome is a direct consequence of the SN2 mechanism that governs both acid- and base-catalyzed pathways under most conditions. youtube.com
In a base-catalyzed ring-opening, the nucleophile attacks the epoxide carbon from the side opposite to the carbon-oxygen bond. This backside attack leads to a Walden inversion, where the configuration of the chiral center is inverted. masterorganicchemistry.com
Similarly, in an acid-catalyzed ring-opening, even with the formation of a protonated epoxide, the subsequent nucleophilic attack occurs in an SN2-like manner. youtube.com This results in an inversion of configuration at the carbon atom that is attacked. youtube.comyoutube.com The stereospecificity of this reaction is strong evidence against the formation of a discrete, planar carbocation intermediate, which would lead to a mixture of stereoisomers. youtube.com Therefore, regardless of the catalytic conditions, the nucleophilic ring-opening of an epoxide generally proceeds with inversion of stereochemistry at the electrophilic carbon.
The regioselectivity of epoxide ring-opening, meaning which of the two epoxide carbons is attacked by the nucleophile, is dependent on the reaction conditions.
Under basic conditions , the regioselectivity is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.com This is a hallmark of the SN2 reaction, where the approach of the nucleophile is sensitive to the steric environment around the electrophilic center.
Under acidic conditions , the regioselectivity is more complex and is influenced by both steric and electronic factors. youtube.com After protonation of the epoxide oxygen, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile will preferentially attack the more substituted carbon. libretexts.org This regiochemical outcome is observed despite the fact that the mechanism is still largely SN2-like. The electronic effect of carbocation stability at the more substituted position outweighs the steric hindrance, directing the nucleophile to that site.
Table 2: Regioselectivity of Nucleophilic Attack on Asymmetrical Epoxides
| Condition | Site of Nucleophilic Attack | Primary Factor |
| Basic | Less substituted carbon | Steric hindrance masterorganicchemistry.com |
| Acidic | More substituted carbon | Electronic (carbocation stability) youtube.comlibretexts.org |
The oxirane moiety of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate can react with a variety of external (intermolecular) nucleophiles. These include water, alcohols, amines, and thiols, leading to the formation of diols, amino alcohols, and thioalcohols, respectively. wikipedia.org
Furthermore, the structure of this compound allows for the possibility of intramolecular reactions. If a suitable nucleophilic group is present within the molecule, or can be generated under the reaction conditions, it can attack the epoxide ring from within the same molecule. For example, hydrolysis of the ethyl ester to a carboxylic acid could potentially lead to an intramolecular cyclization, where the carboxylate anion acts as the nucleophile to open the epoxide ring, forming a lactone.
Transformations Involving the Cyclobutane (B1203170) Ring System
The cyclobutane ring, while less reactive than the oxirane, possesses considerable ring strain (approximately 26 kcal/mol) and can undergo ring-opening reactions under various conditions, including acidic, basic, thermal, or photochemical activation. researchgate.net These reactions can be followed by skeletal rearrangements to yield more complex molecular architectures. researchgate.net
Strain-Release Reactions and Ring Cleavage Pathways
The reactivity of this compound is significantly influenced by the high ring strain of its four-membered carbocycle and three-membered heterocycle. This strain energy can be released through various ring-opening reactions, which can be initiated thermally, photochemically, or under acidic or basic conditions. researchgate.net
The cyclobutane ring, while more stable than a cyclopropane (B1198618) ring, can undergo cleavage under specific conditions. acs.org Thermolysis can lead to fragmentation, often proceeding through a diradical intermediate. thieme-connect.denus.edu.sgresearchgate.net For example, thermal treatment of cyclobutane derivatives can lead to cleavage to form ethylene (B1197577) products, a process that is orbital symmetry forbidden but can occur stepwise. thieme-connect.de The presence of adjacent functional groups, like the oxirane and ester, can influence the regioselectivity and stereoselectivity of these cleavage reactions. researchgate.net
The oxirane ring is particularly susceptible to nucleophilic and electrophilic attack, leading to ring cleavage. This reactivity is a cornerstone of epoxide chemistry.
Acid-Catalyzed Cleavage: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. This attack typically occurs at the more substituted carbon atom, proceeding through a pathway with SN1 character.
Base-Catalyzed Cleavage: Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons, following a classic SN2 mechanism. The attack generally occurs at the less sterically hindered carbon atom.
For this compound, the spirocyclic nature of the oxirane attachment means that nucleophilic attack will open the ring to form a tertiary alcohol. The specific pathway and resulting products are highly dependent on the reaction conditions and the nature of the nucleophile employed. researchgate.net
Skeletal Rearrangements of Cyclobutane Derivatives
Cyclobutane derivatives are known to undergo a variety of skeletal rearrangements, often driven by the release of ring strain or the formation of more stable intermediates. researchgate.net When appropriately functionalized, ring-opening of the cyclobutane can be followed by skeletal rearrangement to yield more complex structures. researchgate.net
In the case of spiro-annulated cyclobutanes containing an oxirane, rearrangements can be triggered by the opening of the epoxide ring. For instance, acid-catalyzed opening of the oxirane could generate a carbocation intermediate adjacent to the cyclobutane ring. This intermediate could then trigger a rearrangement of the cyclobutane ring itself, potentially leading to ring expansion to form a cyclopentane (B165970) derivative. researchgate.net Such rearrangements are well-documented for related systems, where a 1,2-shift expands the four-membered ring. researchgate.netnih.govfigshare.com For example, the rearrangement of spiro cyclobutane N-halo aminals has been shown to produce bicyclic amidines through a cyclobutane ring expansion involving a 1,2-C-to-N migration. nih.govfigshare.com
[2+2] Cycloaddition of Cyclobutanes as Reactive Intermediates
While the title compound is a product that could be formed via a [2+2] cycloaddition, this section considers its potential to act as a precursor in retro-[2+2] reactions. The [2+2] cycloaddition is a primary method for synthesizing cyclobutanes. nih.govrsc.orgresearchgate.net These reactions can be initiated thermally or photochemically. acs.orgorganicreactions.org
The reverse reaction, a retro-[2+2] cycloaddition, involves the cleavage of the cyclobutane ring to form two alkene fragments. nih.gov For this compound, this would require significant energy input, typically thermal or photochemical. The thermolysis of cyclobutane to ethylene is a classic example of this process. thieme-connect.de The specific fragmentation pattern would depend on the substitution and stereochemistry of the cyclobutane ring. The reaction would likely be complex, competing with other strain-releasing pathways of both the cyclobutane and oxirane rings.
Interactive Table: Factors Influencing [2+2] Cycloaddition and Retro-Cycloaddition Reactions.
| Factor | Influence on [2+2] Cycloaddition | Influence on Retro-[2+2] Cycloaddition |
|---|---|---|
| Activation Method | Can be promoted by heat (thermal) or light (photochemical). nih.govnih.gov | Typically requires high temperatures (thermolysis). thieme-connect.deresearchgate.net |
| Substituents | Electron-donating and electron-withdrawing groups on the alkenes can facilitate the reaction. | The stability of the resulting alkene fragments can drive the reaction forward. |
| Stereochemistry | Reaction can be stereospecific, depending on the mechanism (concerted vs. stepwise). | The stereochemistry of the cyclobutane dictates the geometry of the product alkenes in a concerted process. |
| Catalysis | Transition metals and organic photocatalysts can be used to promote the reaction under milder conditions. nih.govnih.gov | Not typically catalyzed, as it's often a thermal fragmentation process. |
Interplay Between Oxirane and Ester Functionalities
The close proximity of the oxirane and the ethyl acetate side chain allows for significant intramolecular interactions and the possibility of complex cascade reactions.
Cascade Reactions Involving Multiple Reactive Centers
Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from a simple starting material. numberanalytics.combaranlab.org The structure of this compound is well-suited for such transformations.
A plausible cascade could be initiated by the opening of the oxirane ring. For example, under acidic conditions, the epoxide can be opened by the carbonyl oxygen of the ester group, acting as an intramolecular nucleophile. This would result in the formation of a cyclic intermediate, likely a five- or six-membered lactone, depending on the site of attack on the oxirane. Epoxide-opening cascades are powerful strategies in the synthesis of complex natural products like polycyclic polyethers. nih.govnih.gov While direct studies on the title compound are scarce, the principles derived from related oxirane-containing esters suggest that such intramolecular cyclizations are feasible, though potentially dependent on the conformational preferences of the molecule. researchgate.net
Transition Metal-Catalyzed Reactions of the Compound's Functional Groups
Transition metal catalysis offers a powerful toolkit for activating and transforming the functional groups within this compound.
The oxirane ring can undergo a variety of transformations catalyzed by metals such as palladium, nickel, and copper. semanticscholar.orgnih.gov Palladium catalysts, for example, can facilitate the ring-opening of epoxides with various nucleophiles, including arenes via C-H activation. semanticscholar.org Such a reaction with the title compound could lead to the formation of a new carbon-carbon bond at one of the epoxide carbons.
The cyclobutane ring can also participate in metal-catalyzed reactions. Palladium and nickel catalysts are known to promote the functionalization of cyclobutane derivatives. nih.govnih.gov For instance, palladium-catalyzed reactions can be used for the arylboration of cyclobutenes to form highly substituted cyclobutanes. nih.gov While the cyclobutane in the title compound is saturated, related catalytic systems can promote C-C bond activation or rearrangements, particularly in strained systems. researchgate.net The interplay between the metal catalyst and the different functional groups could lead to novel and selective transformations that are not accessible through traditional thermal or acid/base-catalyzed methods.
Interactive Table: Potential Transition Metal-Catalyzed Reactions.
| Functional Group | Metal Catalyst (Example) | Potential Transformation |
|---|---|---|
| Oxirane | Palladium (Pd) | Nucleophilic ring-opening with C-H activation of arenes. semanticscholar.org |
| Oxirane | Copper (Cu) | Ring expansion of vinyl oxiranes to dihydrofurans. acs.org |
| Cyclobutane | Nickel (Ni), Palladium (Pd) | Arylboration of related cyclobutenes. nih.gov |
| Ester | Palladium (Pd) | Carbonylation reactions to form ester derivatives. researchgate.net |
Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the complex stereochemistry of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the determination of connectivity and stereochemical relationships.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the protons of the ethyl group, the cyclobutane (B1203170) ring, the oxirane ring, and the methylene group of the acetate (B1210297) moiety. The ethyl group will present as a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The protons of the cyclobutane ring will likely appear as a complex multiplet in the upfield region of the spectrum. The protons on the oxirane ring are diastereotopic and are expected to resonate as distinct multiplets, with their chemical shifts and coupling constants being highly sensitive to the relative stereochemistry. The methylene protons of the acetate group (-CH₂COO-) are also diastereotopic and should appear as a pair of doublets or a multiplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide complementary information, with distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum. The carbons of the ethyl group, the cyclobutane ring, the oxirane ring, and the methylene group of the acetate will each have characteristic chemical shifts. The precise chemical shifts of the cyclobutane and oxirane carbons will be particularly informative for determining the substitution pattern and stereochemistry.
Predicted ¹H and ¹³C NMR Data:
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -OCH₂CH₃ | ~4.1 | Quartet | ~7.1 |
| -OCH₂CH₃ | ~1.2 | Triplet | ~7.1 |
| Oxirane CH | ~3.0-3.2 | Multiplet | |
| Oxirane CH₂ | ~2.5-2.8 | Multiplets | |
| -CH₂COO- | ~2.4-2.6 | Multiplets | |
| Cyclobutane CH₂ | ~1.8-2.2 | Multiplets |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~172 |
| -OCH₂CH₃ | ~60 |
| Oxirane CH | ~55-60 |
| Oxirane CH₂ | ~45-50 |
| Quaternary Cyclobutane C | ~40-45 |
| -CH₂COO- | ~35-40 |
| Cyclobutane CH₂ | ~20-30 |
| -OCH₂CH₃ | ~14 |
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for the definitive assignment of all proton and carbon signals and for establishing the connectivity between different parts of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be instrumental in determining the relative stereochemistry of the substituents on the cyclobutane and oxirane rings by identifying through-space correlations between protons.
Advanced Mass Spectrometry (MS) Techniques for Fragment Analysis and Reaction Pathway Intermediates
Advanced mass spectrometry techniques are vital for determining the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. researchgate.net
Electron Ionization (EI) Mass Spectrometry: Under EI conditions, the molecule is expected to undergo characteristic fragmentation patterns. The molecular ion peak [M]⁺ may be observed, although it could be weak due to the lability of the structure. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is available. libretexts.orgdocbrown.infomiamioh.edu The presence of the epoxide and cyclobutane rings will lead to more complex fragmentation. Cleavage of the cyclobutane ring and fragmentation of the epoxide ring are also anticipated.
Plausible Fragmentation Pathways:
A plausible fragmentation pattern would involve initial cleavage of the ester group, leading to characteristic ions. Alpha-cleavage next to the carbonyl group could result in the loss of the ethoxy radical. The presence of the epoxide allows for specific fragmentation pathways, including ring-opening followed by further cleavage.
Interactive Data Table: Predicted Key Mass Fragments
| m/z | Proposed Fragment |
| 184 | [M]⁺ (Molecular Ion) |
| 155 | [M - C₂H₅]⁺ |
| 139 | [M - OC₂H₅]⁺ |
| 111 | [M - COOC₂H₅]⁺ |
| 83 | [Cyclobutyl-CH₂-CO]⁺ |
| 55 | [C₄H₇]⁺ |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
Tandem mass spectrometry (MS/MS) would be particularly useful for identifying and characterizing reaction pathway intermediates. By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), the fragmentation pattern of that intermediate can be obtained, providing valuable mechanistic insights.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to monitor the progress of reactions involving this compound. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the ester, epoxide, and cyclobutane functionalities. A strong absorption band around 1730-1750 cm⁻¹ will be indicative of the C=O stretching vibration of the ethyl ester. The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region. The presence of the epoxide ring would be confirmed by characteristic ring breathing and C-H stretching vibrations. The cyclobutane ring exhibits characteristic C-H stretching and ring deformation modes.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the ester is typically a strong and sharp band in the Raman spectrum. The symmetric breathing modes of the cyclobutane and oxirane rings are often more prominent in the Raman spectrum than in the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester | C=O stretch | 1730-1750 |
| C-O stretch | 1000-1300 | |
| Epoxide | Ring breathing | ~1250 |
| C-H stretch | ~3000-3050 | |
| Cyclobutane | CH₂ stretch | ~2850-2950 |
| Ring deformation | ~900-1000 |
Both IR and Raman spectroscopy can be effectively used to monitor reactions involving the opening of the epoxide ring or transformations of the ester group by observing the disappearance of the characteristic reactant bands and the appearance of new bands corresponding to the product.
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation (if applicable to derivatives)
X-ray crystallography is the most powerful technique for the definitive determination of the absolute stereochemistry and solid-state conformation of a molecule. rsc.orgresearchgate.net While obtaining suitable single crystals of the liquid this compound itself may be challenging, crystalline derivatives can be synthesized for X-ray diffraction analysis.
The presence of multiple stereocenters in the molecule makes the determination of the absolute configuration crucial. X-ray crystallography on a suitable derivative, such as a crystalline acid or amide formed by hydrolysis of the ester, could provide an unambiguous three-dimensional structure. This would definitively establish the relative stereochemistry of the substituents on the cyclobutane and oxirane rings. Furthermore, if a chiral derivatizing agent is used, the absolute configuration of the molecule can be determined.
The crystal structure would also reveal the preferred conformation of the cyclobutane ring, which is typically puckered, and the orientation of the substituents. This information is invaluable for understanding the molecule's reactivity and its interactions in biological systems. In the absence of experimental data for the title compound, analysis of crystal structures of related cyclobutane derivatives provides insight into the expected structural features. nih.govresearchgate.net
Computational Chemistry and Theoretical Studies on Ethyl 2 1 Oxiran 2 Yl Cyclobutyl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate, DFT calculations can reveal key insights into its reactivity. By mapping the electron density distribution, one can identify electron-rich and electron-deficient regions, which are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.
DFT calculations, often using functionals like M06-2X or ωB97XD, can determine various molecular properties that serve as reactivity indices. nih.govnih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.
Another powerful tool derived from DFT is the calculation of the electrostatic potential (ESP) map. The ESP map visually represents the charge distribution on the molecule's surface, highlighting areas of positive and negative potential. For this compound, the ESP would likely show a negative potential around the oxygen atoms of the epoxide and the carbonyl group, indicating their role as Lewis basic centers. Conversely, the carbon atoms of the epoxide ring would exhibit a more positive potential, marking them as primary sites for nucleophilic attack. researchgate.net
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value/Observation | Implication for Reactivity |
| HOMO Energy | Moderately high | Indicates potential for electron donation, likely centered on the oxirane oxygen. |
| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack, primarily at the epoxide carbons. |
| HOMO-LUMO Gap | Small to moderate | A smaller gap suggests higher reactivity compared to more stable, saturated systems. |
| ESP Minimum | Located on the epoxide and carbonyl oxygen atoms | These are the most likely sites for protonation or coordination with Lewis acids. |
| ESP Maximum | Located on the epoxide carbon atoms | These are the primary sites for attack by nucleophiles. |
These DFT-derived parameters are instrumental in predicting how the molecule will behave in different chemical environments, guiding the design of synthetic routes and the understanding of its reaction mechanisms. researchgate.net
Transition State Modeling and Reaction Pathway Elucidation using Quantum Chemical Methods
Quantum chemical methods are essential for mapping the potential energy surface of a reaction, allowing for the identification of intermediates and, most importantly, transition states (TS). rsc.orgnih.gov For this compound, a primary reaction of interest is the ring-opening of the epoxide. This can occur under either acidic or basic conditions, and each pathway proceeds through a distinct transition state. researchgate.netlibretexts.org
Using methods like DFT, chemists can model the geometries and energies of these transition states. researchgate.net For example, in an acid-catalyzed ring-opening, the epoxide oxygen is first protonated. The subsequent nucleophilic attack can occur at either of the two epoxide carbons. Computational modeling can determine the activation energy for both potential pathways. researchgate.netic.ac.uk The transition state for attack at the more substituted carbon may have significant carbocationic character, a feature that can be quantified through computational analysis. libretexts.org
In a base-catalyzed opening, the nucleophile directly attacks one of the epoxide carbons. libretexts.orgic.ac.uk The reaction's regioselectivity is typically governed by steric hindrance. researchgate.net Quantum chemical calculations can precisely model the steric interactions in the transition state, providing a quantitative prediction of the major product. ic.ac.uk By calculating the Gibbs free energy of activation (ΔG‡) for competing pathways, a theoretical product ratio can be determined, which can then be compared with experimental results. ic.ac.uk
Table 2: Illustrative Transition State Analysis for Epoxide Ring-Opening
| Reaction Condition | Nucleophilic Attack Site | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
| Acid-Catalyzed (H₃O⁺) | More substituted carbon (Cα) | Lower | Favored pathway due to electronic stabilization of the transition state. |
| Acid-Catalyzed (H₃O⁺) | Less substituted carbon (Cβ) | Higher | Disfavored pathway. |
| Base-Catalyzed (OH⁻) | More substituted carbon (Cα) | Higher | Disfavored due to steric hindrance in the Sₙ2-like transition state. |
| Base-Catalyzed (OH⁻) | Less substituted carbon (Cβ) | Lower | Favored pathway, leading to the sterically least hindered product. |
These calculations not only predict the outcome but also provide a detailed, three-dimensional picture of the molecular interactions at the peak of the energy barrier. researchgate.netchemrxiv.org
Stereoselective Outcome Prediction and Validation
The presence of multiple stereocenters in this compound means that its reactions can lead to various stereoisomeric products. Predicting and explaining the stereochemical outcome of reactions is a significant challenge where computational chemistry excels. acs.org For instance, in the epoxide ring-opening, the reaction is typically an Sₙ2-type process, resulting in an inversion of stereochemistry at the carbon atom being attacked.
Computational models can be used to compare the transition state energies leading to different stereoisomers. researchgate.net By meticulously constructing the potential transition states for the formation of, for example, syn and anti products, their relative energies can be calculated. A difference of just a few kcal/mol in activation energy can lead to high stereoselectivity. ic.ac.uk
These predictive capabilities are particularly powerful when designing reactions where a specific stereoisomer is desired, as is common in the synthesis of pharmaceuticals and other bioactive molecules. mdpi.com The models can account for the influence of chiral catalysts or reagents by including them in the transition state calculation, thereby predicting the enantiomeric or diastereomeric excess. researchgate.net The validation of these predictions against experimental results is a crucial step that reinforces the accuracy of the theoretical models. acs.org
Conformational Analysis of Strained Ring Systems
The cyclobutane (B1203170) ring in this compound imposes significant conformational constraints on the molecule. Unlike larger rings, cyclobutane is not planar but exists in a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure. slideshare.netlibretexts.org The degree of puckering and the energy barrier to ring inversion are important conformational parameters. slideshare.net
Computational methods, ranging from molecular mechanics to high-level quantum chemistry, can be used to perform a thorough conformational analysis. For this spirocyclic system, the analysis would identify the most stable conformations by considering the puckering of the cyclobutane ring and the relative orientations of the ethyl acetate (B1210297) and oxirane substituents. nih.gov The substituent on the cyclobutane ring can modulate the conformational preference of the ring-puckering. figshare.com
The interplay between the strained four-membered ring and the adjacent three-membered oxirane ring creates a unique and rigid scaffold. nih.gov Understanding the preferred three-dimensional shape is critical, as the molecule's conformation dictates which faces are sterically accessible for reactions and how it might interact with other molecules, such as enzymes or receptors.
Table 3: Key Conformational Features of this compound
| Structural Feature | Computational Insight | Significance |
| Cyclobutane Ring | Adopts a non-planar, puckered conformation. | Reduces torsional strain and influences the spatial orientation of substituents. libretexts.org |
| Ring Inversion Barrier | A low energy barrier exists for inversion between puckered conformations. | The molecule is conformationally flexible, though less so than acyclic systems. |
| Substituent Orientation | The ethyl acetate and oxirane groups can adopt axial-like or equatorial-like positions relative to the ring pucker. | The lowest energy conformer will dictate the molecule's ground-state shape and reactivity. |
| Spirocyclic Junction | The spiro linkage creates a rigid structure with distinct steric environments on each face. | Influences the stereochemical outcome of reactions at the epoxide and cyclobutane rings. |
Applications of Ethyl 2 1 Oxiran 2 Yl Cyclobutyl Acetate As a Versatile Synthetic Intermediate
Precursor in the Construction of Complex Organic Architectures
The strategic placement of a highly strained oxirane ring adjacent to a cyclobutane (B1203170) moiety makes ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate a potent precursor for the synthesis of complex organic molecules. The high ring strain of the epoxide facilitates nucleophilic attack, leading to a variety of ring-opened products that serve as versatile intermediates for further elaboration. This reactivity allows for the introduction of diverse functionalities and the stereocontrolled formation of new chiral centers, which are crucial steps in the assembly of intricate natural products and pharmaceutically relevant compounds.
The synthetic utility of this compound lies in its ability to undergo a cascade of reactions, where the initial epoxide opening can trigger subsequent cyclizations or rearrangements, leading to the rapid construction of complex carbocyclic and heterocyclic frameworks. The cyclobutane ring, while adding steric bulk, also influences the regioselectivity of the epoxide opening and can participate in subsequent ring-expansion or rearrangement reactions, further expanding the structural diversity of the accessible products. While specific, extensively documented total syntheses employing this exact starting material are not widespread in readily available literature, the fundamental reactivity patterns of similar cyclobutane-epoxide systems suggest its significant potential in this arena.
Building Block for Bridged and Polycyclic Compounds
The unique topology of this compound makes it an intriguing candidate for the synthesis of bridged and polycyclic compounds. Intramolecular reactions, initiated by the opening of the epoxide ring, can lead to the formation of new ring systems. For instance, a nucleophilic group tethered to the cyclobutane ring could, upon epoxide opening, attack the newly formed secondary alcohol or an activated derivative, resulting in a bridged bicyclic structure.
The inherent rigidity of the cyclobutane scaffold can pre-organize the molecule into a conformation that favors such intramolecular cyclizations, potentially leading to high diastereoselectivity in the formation of the polycyclic product. The ester functionality can also be manipulated to introduce a nucleophilic or electrophilic center for subsequent ring-forming reactions. While specific examples of its direct application in the synthesis of complex bridged systems are not extensively reported, the principles of intramolecular epoxide ring-opening reactions are well-established and highlight the potential of this building block.
Role in the Synthesis of Chiral Scaffolds and Enantiopure Compounds
Chiral epoxides are highly valuable building blocks in asymmetric synthesis, and this compound is no exception. The epoxide moiety contains two stereogenic centers, and its enantioselective synthesis or the separation of its enantiomers would provide access to enantiopure starting materials. The subsequent stereospecific ring-opening of these chiral epoxides allows for the transfer of chirality to the resulting products, enabling the synthesis of a wide range of enantiomerically pure compounds.
The diastereoselective synthesis of substituted cyclobutanes is a challenging area of organic chemistry, and the use of chiral templates derived from this compound could offer a novel approach to this problem. The combination of the chiral epoxide and the cyclobutane ring provides a rigid scaffold upon which further stereocenters can be introduced with high levels of control. This makes it a promising starting material for the synthesis of chiral ligands, catalysts, and biologically active molecules where specific stereochemistry is crucial for function.
Functionalization via the Ester Group for Molecular Diversification
The ethyl ester group in this compound provides a convenient handle for molecular diversification. This functional group can be readily transformed into a wide array of other functionalities, significantly expanding the synthetic utility of the core molecule.
Table 1: Potential Transformations of the Ester Group for Molecular Diversification
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Hydrolysis | Aqueous acid or base (e.g., LiOH, NaOH) | Carboxylic Acid |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Primary Alcohol |
| Amidation | Amines, often with coupling agents (e.g., DCC, HATU) or via the acid chloride | Amide |
| Transesterification | Different alcohol in the presence of an acid or base catalyst | Different Ester |
| Aldol Reactions | Formation of the ester enolate (e.g., with LDA) followed by reaction with an aldehyde or ketone | β-Hydroxy Ester |
These transformations allow for the introduction of new reactive sites, the attachment of peptide chains, or the modification of the molecule's polarity and solubility. For example, hydrolysis to the corresponding carboxylic acid would enable its use in peptide synthesis or as a handle for attachment to a solid support. Reduction to the primary alcohol would provide a site for etherification or further oxidation. The ability to readily modify the ester group makes this compound a versatile platform for the generation of libraries of related compounds for biological screening.
Utility in Polypropionate Synthesis as an Epoxide-Based Intermediate
Polypropionates are a class of natural products characterized by a carbon skeleton with alternating methyl and hydroxyl groups. The stereocontrolled synthesis of these structures is a significant challenge in organic synthesis. Epoxide-based methodologies have emerged as a powerful non-aldol approach for the construction of polypropionate fragments.
This compound can serve as a key intermediate in an iterative approach to polypropionate synthesis. The general strategy involves the regioselective and stereospecific ring-opening of the epoxide with an organocuprate reagent, typically a methylcuprate, to install a methyl group and a hydroxyl group with defined stereochemistry. The resulting alcohol can then be transformed into a new epoxide, allowing for the iterative addition of further propionate (B1217596) units.
While the presence of the cyclobutane ring is not a common feature in natural polypropionates, the fundamental reactivity of the epoxide in this context demonstrates the potential of this compound as a building block for the synthesis of polypropionate-like structures or fragments for incorporation into larger, more complex molecules. The stereochemistry of the starting epoxide would dictate the stereochemical outcome of the newly formed stereocenters in the polypropionate chain.
Green Chemistry Principles and Sustainable Synthetic Approaches for Ethyl 2 1 Oxiran 2 Yl Cyclobutyl Acetate
Solvent-Free Reaction Conditions and Alternative Reaction Media
Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health and safety risks. A key goal of green chemistry is to minimize or replace these solvents.
Solvent-Free Conditions: For the epoxidation step in the synthesis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate, performing the reaction under solvent-free conditions is a primary green objective. This approach, where a liquid reactant may serve as the solvent, simplifies experimental procedures, reduces pollution, and can lower handling costs.
Alternative Reaction Media: When a solvent is necessary, several greener alternatives to conventional VOCs are available for reactions like epoxidation.
Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent. For epoxidation, it offers the unique advantage of being able to act as both a solvent and a reactant. acs.org In the presence of hydrogen peroxide, scCO₂ can form peroxycarbonic acid in situ, which then acts as the oxidizing agent to form the epoxide. acs.orgmdpi.com This method avoids the need for pre-formed peroxy acids or metallic catalysts. acs.org The properties of scCO₂ and its interaction with epoxides have been studied to optimize these processes. rsc.orgresearchgate.net
Deep Eutectic Solvents (DESs): DESs are mixtures of compounds, such as choline (B1196258) chloride (a vitamin derivative) and a hydrogen-bond donor like urea (B33335) or glycerol, which form a liquid with a low melting point. rsc.orgrsc.orgmanchester.ac.uk They are often biodegradable, have low vapor pressure, and can be prepared from renewable sources. rsc.orgrsc.org Their ability to dissolve a wide range of hydrophilic and lipophilic species makes them excellent media for oxidation reactions, particularly those using hydrogen peroxide. rsc.orgmanchester.ac.uk
Water: As the most benign solvent, water is an attractive medium. Recent advances have shown that artificial enzymes can catalyze the epoxidation of alkenes with hydrogen peroxide under mild conditions in water, eliminating the need for organic solvents and other additives. nih.gov
The following table summarizes the advantages of these alternative media for epoxidation.
| Alternative Medium | Key Advantages | Relevant Findings for Epoxidation |
| **Supercritical CO₂ (scCO₂) ** | Non-toxic, non-flammable, inexpensive, readily available. | Can act as both solvent and reactant, forming peroxycarbonic acid in situ with H₂O₂. acs.orgmdpi.com |
| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, low vapor pressure, high solvation capacity, often from renewable sources. rsc.orgrsc.orgacs.org | Can dissolve diverse reactants and enhance reactions mediated by hydrogen peroxide. rsc.orgmanchester.ac.uk |
| Water | Environmentally benign, non-flammable, widely available. | Effective medium for epoxidation using artificial enzyme catalysts and hydrogen peroxide. nih.gov |
Development of Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysts are a cornerstone of green chemistry as they allow reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, thereby reducing energy consumption and unwanted byproducts.
Heterogeneous Catalysts: A significant advancement is the use of heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the reaction mixture, typically by simple filtration, which allows for catalyst recycling and minimizes product contamination. lsbu.ac.uk For the epoxidation step, polymer-supported catalysts are particularly promising. amrita.edu These involve attaching a catalytically active metal complex, such as those containing Molybdenum (Mo), Manganese (Mn), or Titanium (Ti), to a polymer backbone like polystyrene or poly(ethylene glycol). lsbu.ac.ukmdpi.comacs.orgacs.org These systems have demonstrated high yields and selectivity in epoxidation reactions and can often be recovered and reused for multiple cycles. lsbu.ac.ukacs.org
Homogeneous Catalysts: While separation can be more challenging, homogeneous catalysts remain vital. Transition metal complexes of molybdenum, tungsten, vanadium, and titanium are widely used to activate oxidants like hydrogen peroxide or organic hydroperoxides. numberanalytics.com Organocatalysts, which are small, metal-free organic molecules, have also emerged as a more sustainable alternative to some metal-based systems for epoxidation. numberanalytics.comresearchgate.net Research has focused on developing highly selective catalysts that can efficiently convert the vinyl precursor of this compound to the desired epoxide with minimal side reactions. nih.govacs.org For instance, artificial epoxidases have been developed that show remarkable selectivity, distinguishing between alkenes that differ by the position of the double bond by just a single carbon atom. nih.gov
| Catalyst Type | Examples | Green Advantages |
| Heterogeneous | Polymer-supported Mo, Mn, Ti complexes; Zeolites. lsbu.ac.ukmdpi.comacs.org | Easy separation and recycling, reduced waste, improved catalyst stability. lsbu.ac.ukacs.org |
| Homogeneous | Metal complexes (Re, W, Mn); Organocatalysts (ketones, aldehydes). numberanalytics.comorganic-chemistry.org | High activity and selectivity, milder reaction conditions. researchgate.netresearchgate.net |
| Biocatalysts | Artificial Enzymes (Epoxidases). nih.gov | High selectivity, can operate in water under mild conditions, biodegradable. nih.gov |
Atom Economy and Waste Minimization in Synthetic Pathways
Atom Economy: Introduced by Barry Trost, atom economy is a measure of how efficiently a chemical process converts reactant atoms into the final desired product. wikipedia.orgprimescholars.com It is a fundamental metric of green chemistry. wikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the product, with no byproducts. wikipedia.orgprimescholars.com
For the synthesis of this compound, the epoxidation step is critical for atom economy. Addition reactions, like epoxidation, are inherently more atom-economical than substitution or elimination reactions. primescholars.com Using an oxidant like hydrogen peroxide (H₂O₂) is highly favorable, as the only byproduct is water. mdpi.comgoogle.comgoogle.com In contrast, using a traditional peroxyacid like m-CPBA generates a stoichiometric amount of carboxylic acid waste, significantly lowering the atom economy. hep.com.cn
Utilization of Renewable Resources and Benign Reagents
Renewable Resources: A long-term goal of green chemistry is to shift from a petrochemical-based economy to one based on renewable feedstocks. The synthesis of the cyclobutane (B1203170) core of the target molecule offers opportunities in this area. Cyclobutane derivatives can be synthesized from biomass-derived precursors. digitellinc.com For example, fumaric acid, which is listed by the U.S. Department of Energy as a top value-added chemical from biomass, can be converted into cyclobutane structures through environmentally friendly photochemical methods. digitellinc.com Similarly, many lignan (B3055560) natural products, which are derived from phenylpropanoid units from plants, feature cyclobutane rings, suggesting biosynthetic pathways that could inspire greener synthetic routes. nih.gov Waste cooking oil is another renewable resource that has been successfully used for epoxide synthesis. researchgate.net
Benign Reagents: The choice of reagents is paramount to the safety and environmental impact of a synthesis. For the epoxidation step, there is a strong emphasis on replacing hazardous oxidants.
Hydrogen Peroxide (H₂O₂): This is considered the ideal oxidant for green epoxidation. mdpi.com It has a high active oxygen content, and its only byproduct is water. mdpi.comgoogle.comgoogle.com Numerous catalytic systems have been developed to activate H₂O₂ for the efficient epoxidation of various alkenes. researchgate.netorganic-chemistry.org
Molecular Oxygen (O₂): As the most abundant and cheapest oxidant, molecular oxygen is also highly attractive, with water being the only theoretical byproduct. mdpi.com However, controlling its selectivity to avoid over-oxidation can be challenging. mdpi.com
Organic Hydroperoxides (e.g., TBHP): Reagents like tert-butyl hydroperoxide (TBHP) are often used in metal-catalyzed epoxidations. While more hazardous than H₂O₂, they are considered greener alternatives to stoichiometric peracids. mdpi.com
The move away from traditional reagents like m-CPBA, which can be explosive, and towards catalytic systems using benign oxidants like H₂O₂ is a clear demonstration of green chemistry principles applied to the synthesis of epoxides such as this compound. lsbu.ac.uklibretexts.org
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Targeted Transformations of the Compound
The development of sophisticated catalytic systems is paramount to selectively functionalize Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate. The primary targets for these transformations are the electrophilic oxirane ring and the C-H bonds of the cyclobutane (B1203170) core.
Asymmetric Organocatalysis for Oxirane Ring-Opening: The desymmetrization of the meso-like epoxide can be a powerful strategy to introduce chirality and complexity. acs.orgresearchgate.netnih.gov Chiral phosphoric acids or bifunctional thiourea (B124793) catalysts could facilitate the enantioselective addition of various nucleophiles (e.g., thiols, amines, indoles) to the oxirane. nih.gov This approach would yield enantioenriched 1,2-functionalized alcohols, which are valuable building blocks. nih.gov The dual activation capability of these organocatalysts, where the catalyst interacts with both the epoxide and the nucleophile, is key to achieving high stereocontrol. nih.gov
Lewis Acid and Transition Metal Catalysis: Lewis acids, particularly those based on metals like gallium, could promote highly regioselective ring-opening reactions with oxygen-based nucleophiles. acs.org Furthermore, transition metal catalysts, such as those based on rhodium or cobalt, offer pathways for asymmetric functionalization of the cyclobutane ring itself through directed C-H activation or hydrometallation of related unsaturated precursors. rsc.orgnih.gov Tandem catalytic processes, combining a [2+2] cycloaddition to form the cyclobutane core followed by an enantioselective functionalization, represent a promising, albeit complex, avenue for synthesis. nih.gov
Photocatalysis: Visible-light photocatalysis opens avenues for radical-mediated transformations under mild conditions. researchgate.net Energy transfer (EnT) photocatalysis, using sensitizers like gold or iridium complexes, could be employed to synthesize the cyclobutane ring via [2+2] cycloadditions of precursor alkenes. nih.gov Alternatively, photoredox catalysis could initiate ring-opening of the cyclobutane through the formation of a carbon-centered radical, leading to linear aliphatic compounds. rsc.org
| Catalyst Type | Proposed Transformation | Potential Outcome | Key Advantage |
|---|---|---|---|
| Chiral Phosphoric Acid (Organocatalyst) | Enantioselective oxirane ring-opening with nucleophiles | Chiral 1,2-functionalized alcohols | High enantioselectivity, mild conditions |
| Gallium Heterobimetallic Complex (Lewis Acid) | Regioselective oxirane ring-opening with phenols | Specific β-hydroxy ether products | High regiocontrol |
| Rhodium/Chiral Ligand Complex (Transition Metal) | Asymmetric hydrometallation of a cyclobutene (B1205218) precursor | Chiral substituted cyclobutanes | Modular entry to complex cyclobutanes nih.gov |
| Gold-based Sensitizer (Photocatalyst) | [2+2] cycloaddition of precursor coumarins and alkenes | Formation of cyclobutane-fused chromanones nih.gov | Utilizes visible light, green solvent compatibility nih.gov |
Exploration of Unconventional Reactivity Pathways of the Oxirane and Cyclobutane Moieties
The inherent ring strain of both the oxirane (~13 kcal/mol) and cyclobutane (~26 kcal/mol) moieties suggests that the compound's reactivity extends beyond simple two-electron pathways. nih.gov Research into unconventional, strain-release-driven reactions could reveal novel synthetic transformations.
One promising area is the exploration of radical-mediated ring-opening reactions. rsc.orgbaranlab.org Photoredox catalysis or radical initiators could generate oxiranyl or cyclobutylcarbinyl radicals. The subsequent fragmentation of these strained rings would be thermodynamically favorable, providing a driving force for forming new C-C or C-heteroatom bonds at positions not accessible through traditional polar reactions. For instance, a single-electron transfer (SET) to the oxirane could induce a ring-opening to form a distonic radical anion, which could then be trapped by an electrophile.
Furthermore, the spirocyclic nature of the oxirane-cyclobutane junction could lead to unique rearrangements. nih.gov Acid- or Lewis acid-catalyzed activation of the epoxide might not lead to simple nucleophilic addition but could instead trigger a cascade rearrangement. Computational studies suggest that the transition states for such rearrangements are heavily influenced by the relief of ring strain and electronic delocalization effects, which can sometimes be more dominant than strain release alone. nih.gov This could lead to the formation of larger ring systems or densely functionalized cyclopropanes.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
For any compound to be of practical use, its synthesis must be scalable, safe, and efficient. The integration of continuous flow chemistry and automated synthesis platforms offers a clear path toward achieving these goals for this compound and its derivatives. ucd.iesigmaaldrich.com
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and the potential for straightforward scaling by operating the system for longer periods. almacgroup.comrsc.org Photochemical reactions, such as the [2+2] cycloadditions often used to form cyclobutane rings, are particularly well-suited to flow reactors, which allow for uniform irradiation and can lead to higher yields and shorter reaction times compared to batch processes. almacgroup.comnih.gov The synthesis of cyclobutene precursors via [2+2] cycloaddition has been successfully demonstrated in continuous flow using LED technology, providing a scalable and energy-efficient approach. ucd.iealmacgroup.com
Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions. sigmaaldrich.comnih.gov By integrating flow reactors with automated liquid handlers and purification systems, libraries of derivatives can be synthesized rapidly. For instance, an automated workflow could explore various nucleophiles for the oxirane ring-opening reaction or different catalysts for C-H functionalization, significantly speeding up the development of new compounds with desired properties.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires larger glassware and poses safety risks | Readily scalable by extending run time ("scale-out") nih.govresearchgate.net |
| Safety | Higher risk due to large volumes of reagents/intermediates | Improved safety with small reaction volumes, better heat control |
| Reaction Time | Often longer due to mixing and heat transfer limitations | Significantly reduced residence times possible ucd.ienih.gov |
| Reproducibility | Can be variable between batches | Highly reproducible due to precise control over parameters rsc.org |
| Integration | Difficult to integrate with online analysis and automation | Easily integrated with automated systems and purification nih.gov |
Derivatization for Advanced Materials Science Applications
The unique combination of a reactive handle (oxirane) and a rigid, strained core (cyclobutane) makes this compound an attractive scaffold for materials science.
Cyclobutane-Containing Polymers: The ester functionality can be hydrolyzed to a carboxylic acid and the oxirane ring opened to a diol, creating a multifunctional monomer. This monomer could then be used in condensation polymerizations to create novel polyesters or polyamides. nih.gov The cyclobutane unit in the polymer backbone would impart rigidity and potentially unique thermal or mechanical properties. The synthesis of cyclobutane-containing polymers via [2+2] photopolymerization in solution has been shown to produce high molecular weight materials. researchgate.netacs.org
Stress-Responsive Materials (Mechanophores): Cyclobutane rings are known mechanophores; they can undergo mechanically induced [2+2] cycloreversion when embedded in a polymer chain and subjected to force (e.g., from ultrasonication). nih.gov By incorporating the this compound core into a polymer, it may be possible to create materials that change their properties, such as color or reactivity, in response to mechanical stress. This opens the door to applications in self-healing materials or damage sensors. nih.gov
Porous Organic Polymers: The rigid, three-dimensional structure of the core molecule could be used as a building block or "strut" for creating porous materials like Metal-Organic Frameworks (MOFs) or other porous polymers. wikipedia.org After derivatization to introduce suitable coordinating groups (e.g., carboxylic acids, nitrogen heterocycles), the molecule could be linked with metal clusters to form extended, porous networks with potential applications in gas storage, separation, or catalysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
